3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide
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Overview
Description
3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is an organic compound that features a benzamide core substituted with a 3-chloro group and a 5-hydroxy-3-(thiophen-2-yl)pentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiophene derivative: Starting with thiophene, various functional groups are introduced through reactions such as halogenation, alkylation, and hydroxylation.
Attachment of the pentyl chain: The thiophene derivative is then reacted with a pentyl chain precursor, often through a Grignard reaction or similar organometallic coupling.
Formation of the benzamide core: The final step involves the coupling of the thiophene-pentyl intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 3-chloro-N-(5-oxo-3-(thiophen-2-yl)pentyl)benzamide.
Reduction: Formation of 3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)aniline.
Substitution: Formation of 3-azido-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide.
Scientific Research Applications
3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide: Similar structure but with a different thiophene substitution pattern.
3-chloro-N-(5-hydroxy-3-(furan-2-yl)pentyl)benzamide: Similar structure but with a furan ring instead of thiophene.
3-chloro-N-(5-hydroxy-3-(pyridin-2-yl)pentyl)benzamide: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness
The uniqueness of 3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring, in particular, can impart unique electronic properties that are beneficial in various applications.
Properties
IUPAC Name |
3-chloro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c17-14-4-1-3-13(11-14)16(20)18-8-6-12(7-9-19)15-5-2-10-21-15/h1-5,10-12,19H,6-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTLFGYRGRAQCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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